Nlrp3-IN-24
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Overview
Description
Nlrp3-IN-24 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Overactivation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising candidate for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to form the final product . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and advanced purification techniques to ensure high efficiency and scalability . Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-24 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield this compound. These intermediates are characterized by their specific functional groups and structural features that contribute to the final compound’s activity .
Scientific Research Applications
Nlrp3-IN-24 has a wide range of scientific research applications, including:
Mechanism of Action
Nlrp3-IN-24 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as ASC (apoptosis-associated speck-like protein containing a CARD) and caspase-1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nlrp3-IN-24 include other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177 . These compounds share a common mechanism of action but differ in their chemical structures and specific binding affinities .
Uniqueness
This compound is unique in its high specificity and potency for the NLRP3 inflammasome, making it a valuable tool for both research and therapeutic applications . Its distinct chemical structure allows for selective inhibition, minimizing off-target effects and enhancing its therapeutic potential.
Properties
Molecular Formula |
C19H26O3Si |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H26O3Si/c1-11(2)13-8-7-12(3)9-14(13)17-15(20)10-16(23(4,5)6)18(21)19(17)22/h9-10,13-14,22H,1,7-8H2,2-6H3/t13-,14+/m0/s1 |
InChI Key |
UAXOBFMOHWTNCK-UONOGXRCSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |
Origin of Product |
United States |
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